molecular formula C10H13NO2 B1455710 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 58960-01-3

6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1455710
CAS RN: 58960-01-3
M. Wt: 179.22 g/mol
InChI Key: PNYPRNZOFMKVSJ-UHFFFAOYSA-N
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Description

Benzoxazines are a class of heterocyclic organic compounds with a backbone of 1,3-oxazine. They are used in a variety of applications due to their high thermal stability, mechanical properties, and flame resistance .


Synthesis Analysis

Benzoxazines can be synthesized through the reaction of phenols, formaldehyde, and primary amines . The reaction is typically carried out in a solvent such as toluene or xylene at reflux temperatures .


Molecular Structure Analysis

The molecular structure of benzoxazines consists of a six-membered ring containing three carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions, including polymerization and ring-opening reactions . These reactions can be used to modify the properties of the benzoxazine, making it suitable for different applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazines can vary widely depending on their specific structure. In general, they are known for their high thermal stability, good mechanical properties, and resistance to flame .

Safety And Hazards

Like all chemicals, benzoxazines should be handled with care. They should be stored in a cool, dry place and kept away from sources of ignition . Always use personal protective equipment when handling these chemicals .

Future Directions

The field of benzoxazine research is continually evolving, with new synthetic methods and applications being developed . Future research may focus on developing new types of benzoxazines with improved properties, or finding new applications for these versatile compounds .

properties

IUPAC Name

6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-6-11-9-5-8(12-2)3-4-10(9)13-7/h3-5,7,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYPRNZOFMKVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

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